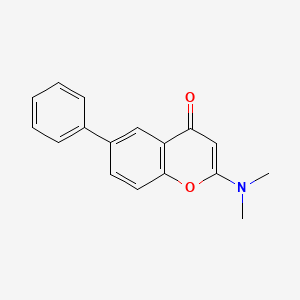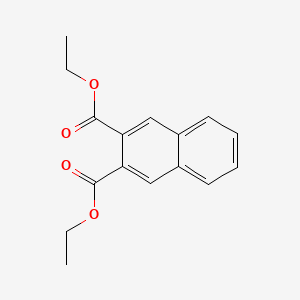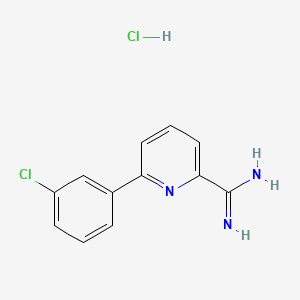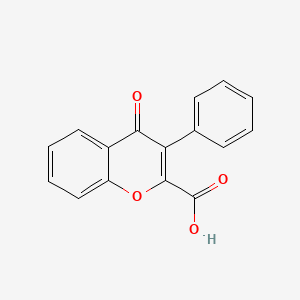
9H-Purin-6-amine, 9-((3-fluorophenyl)methyl)-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic organic compound belonging to the purine class of molecules This compound is characterized by the presence of a fluorobenzyl group attached to the ninth position of the purine ring, and two methyl groups attached to the nitrogen atom at the sixth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 3-fluorobenzyl chloride.
N-Alkylation: The purine derivative undergoes N-alkylation with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-100°C).
N,N-Dimethylation: The intermediate product is then subjected to N,N-dimethylation using reagents such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluorobenzyl group, potentially converting the fluorine atom to a hydrogen atom.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents like water or ethanol.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of 9-(3-Benzyl)-N,N-dimethyl-9H-purin-6-amine.
Substitution: Formation of 9-(3-Hydroxybenzyl)-N,N-dimethyl-9H-purin-6-amine or 9-(3-Aminobenzyl)-N,N-dimethyl-9H-purin-6-amine.
科学的研究の応用
Chemistry
In chemistry, 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine structure makes it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is explored for its potential as an antiviral or anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the dimethyl groups increase its lipophilicity, facilitating its passage through cellular membranes. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
- 9-Benzyl-N,N-dimethyl-9H-purin-6-amine
- 9-(3-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine
- 9-(3-Methylbenzyl)-N,N-dimethyl-9H-purin-6-amine
Comparison
Compared to its analogs, 9-(3-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and binding affinity. This makes it more potent in certain biological assays and provides distinct advantages in drug development, such as improved metabolic stability and enhanced binding to target proteins.
特性
CAS番号 |
112089-18-6 |
|---|---|
分子式 |
C14H14FN5 |
分子量 |
271.29 g/mol |
IUPAC名 |
9-[(3-fluorophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H14FN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-4-3-5-11(15)6-10/h3-6,8-9H,7H2,1-2H3 |
InChIキー |
KEABUNIFWPBMLS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B15064704.png)




![tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate](/img/structure/B15064748.png)








